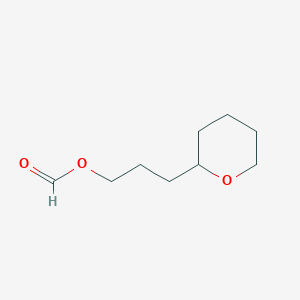
Tribenzyl(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzyl(phenyl)silane is an organosilicon compound characterized by the presence of three benzyl groups and one phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzyl(phenyl)silane can be synthesized through various methods, including:
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of benzyl chloride.
Hydrosilylation: This method involves the addition of benzyl groups to phenylsilane in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tribenzyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tribenzyl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the development of silicon-based biomaterials.
Industry: It is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of tribenzyl(phenyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. This is primarily due to the unique properties of the silicon atom, which can form strong bonds with carbon, oxygen, and other elements. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the benzyl groups.
Tribenzylsilane: Similar but lacks the phenyl group.
Triphenylsilane: Contains three phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(phenyl)silane is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
18870-41-2 |
|---|---|
Fórmula molecular |
C27H26Si |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
tribenzyl(phenyl)silane |
InChI |
InChI=1S/C27H26Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-20H,21-23H2 |
Clave InChI |
RLVDYATYYCHCQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)



